tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 6-isopropoxypyridine with piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity .
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor studies. It can bind to specific receptors and help in understanding their function and interaction with other molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-methoxypyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate lies in its specific substitution pattern and functional groups. The presence of the isopropoxy group on the pyridine ring and the tert-butyl group on the piperidine ring imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C18H28N2O3 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 2-(6-propan-2-yloxypyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)22-16-10-9-14(12-19-16)15-8-6-7-11-20(15)17(21)23-18(3,4)5/h9-10,12-13,15H,6-8,11H2,1-5H3 |
InChI Key |
GXMIQASMVJOJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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